![molecular formula C4H3F8NO3S B134571 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide CAS No. 144951-90-6](/img/structure/B134571.png)
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Overview
Description
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide is a fluorinated sulfonamide compound It is characterized by its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation
Preparation Methods
The synthesis of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide typically involves the reaction of tetrafluoroethanol with a sulfonyl fluoride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of tetrafluoroethanol and sulfonic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
TFESE is utilized in the development of advanced materials due to its fluorinated structure, which imparts unique properties such as hydrophobicity and thermal stability.
- Fluoropolymer Synthesis : TFESE serves as a building block for synthesizing fluoropolymers that exhibit high chemical resistance and low friction coefficients. These materials are crucial in applications ranging from coatings to electrical insulation.
- Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability. Studies have shown that adding TFESE to polymer matrices improves their performance under extreme conditions.
Pharmaceutical Applications
The pharmaceutical industry is exploring TFESE for its potential as a drug delivery agent and therapeutic compound.
- Drug Formulation : TFESE's unique solubility characteristics allow it to be used in drug formulations aimed at improving bioavailability. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been documented in various studies.
- Targeted Therapy : Research indicates that TFESE can be modified to enhance the targeting of specific cells or tissues, making it a candidate for use in targeted drug delivery systems. This is particularly relevant in cancer therapy where precision medicine is paramount.
Environmental Studies
Given the rising concern over per- and polyfluoroalkyl substances (PFAS), TFESE's environmental impact and degradation pathways are being studied.
- Biodegradability Research : Investigations into the biodegradation of TFESE are critical for understanding its environmental persistence. Studies have focused on microbial degradation pathways that could mitigate the risks associated with PFAS contamination.
- Analytical Chemistry : TFESE is used as a standard reference material in analytical chemistry for developing methods to detect and quantify PFAS in environmental samples. Its unique chemical signature aids in the identification and analysis of similar compounds.
Case Studies
Study Title | Application | Findings |
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Fluoropolymer Development | Materials Science | Demonstrated improved thermal stability and chemical resistance when TFESE was incorporated into polymer matrices. |
Pharmaceutical Formulation | Drug Delivery | Enhanced solubility and bioavailability of a poorly soluble API when formulated with TFESE derivatives. |
Environmental Impact Assessment | Environmental Chemistry | Identified microbial strains capable of degrading TFESE, highlighting potential bioremediation strategies. |
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of metabolic enzymes or the modification of signaling pathways, although detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide can be compared with other fluorinated sulfonamides, such as:
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: Another fluorinated compound with different chemical properties and uses.
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: A related compound with two tetrafluoroethoxy groups, used in different industrial applications.
Biological Activity
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide (TFES) is a synthetic perfluorinated compound belonging to the class of perfluoroalkyl sulfonic acids (PFAS). Known for its unique chemical properties such as high thermal stability and water repellency, TFES has garnered attention for its potential applications and biological implications. This article explores the biological activity of TFES through various studies and findings.
- IUPAC Name : this compound
- CAS Number : 66137-74-4
- Molecular Formula : C4F9O3S
- Molecular Weight : 425.99 g/mol
Biological Activity Overview
Research on the biological activity of TFES is limited but indicates several areas of interest:
1. Toxicological Studies
Studies have shown that compounds within the PFAS class can exhibit toxicological effects. For instance:
- Endocrine Disruption : Some PFAS are known to interfere with hormonal functions in animals and humans. While specific studies on TFES are scarce, similar compounds have demonstrated potential endocrine-disrupting properties.
- Bioaccumulation Potential : PFAS are notorious for their persistence in the environment and potential for bioaccumulation in living organisms. This raises concerns about long-term exposure effects .
2. Antioxidant Activity
Research into related compounds suggests that certain fluorinated sulfonamides may possess antioxidant properties. While direct studies on TFES are lacking:
- Phytochemical Studies : Related compounds have shown significant antioxidant activity in various biological systems . This could imply potential applications in mitigating oxidative stress.
Table 1: Summary of Biological Effects of PFAS Compounds
3. Environmental Impact
The environmental persistence of TFES and related PFAS compounds has been a subject of extensive research:
- Water Contamination : PFAS have been detected in water supplies worldwide due to industrial runoff and degradation processes. Their resistance to natural degradation poses significant environmental challenges.
- Regulatory Concerns : Due to their potential health risks and environmental impact, regulatory bodies are increasingly scrutinizing PFAS usage and disposal methods.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F8NO3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNBERKHNCFFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F8NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448557 | |
Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144951-90-6 | |
Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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